molecular formula C16H18N6 B12270979 3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile

3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile

Cat. No.: B12270979
M. Wt: 294.35 g/mol
InChI Key: FIZCAAZOWULVGX-UHFFFAOYSA-N
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Description

3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazine ring, a piperidine ring, and a pyridine ring, all interconnected through various functional groups. The presence of these rings and functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Formation of the Pyrazine Ring: The pyrazine ring is formed through a condensation reaction involving appropriate reagents and conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential therapeutic properties, including its ability to act as an inhibitor or activator of specific enzymes or receptors.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.

    Pyrazinamide: An anti-tubercular agent used in the treatment of tuberculosis.

    Piperidine Derivatives: Various piperidine-based compounds used in pharmaceuticals and agrochemicals.

Uniqueness

3-{4-[Methyl(pyridin-2-yl)amino]piperidin-1-yl}pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H18N6

Molecular Weight

294.35 g/mol

IUPAC Name

3-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]pyrazine-2-carbonitrile

InChI

InChI=1S/C16H18N6/c1-21(15-4-2-3-7-19-15)13-5-10-22(11-6-13)16-14(12-17)18-8-9-20-16/h2-4,7-9,13H,5-6,10-11H2,1H3

InChI Key

FIZCAAZOWULVGX-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C2=NC=CN=C2C#N)C3=CC=CC=N3

Origin of Product

United States

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